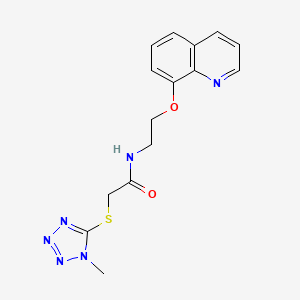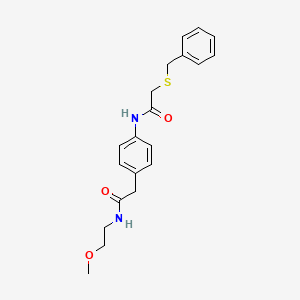![molecular formula C18H25N3O6S2 B2692684 Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1060213-21-9](/img/structure/B2692684.png)
Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a carboxamide group, a methylsulfonyl group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the tetrahydrothieno[2,3-c]pyridine ring could potentially be formed through a cyclization reaction . The other functional groups could be introduced through various reactions such as acetylation, amidation, and sulfonation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The three-dimensional structure would be influenced by factors such as the size and shape of the functional groups, the flexibility of the molecule, and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactivity of this compound would be determined by its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis or reduction, the carboxamide group could participate in reactions like hydrolysis or condensation, and the methylsulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of related compounds is in the development of antimicrobial agents. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized and screened for their in vitro antimicrobial activities, presenting a potential avenue for new antimicrobial drug development. These compounds, including tetrahydropyridothienopyrimidinone derivatives, have been studied for their effects against a variety of microbial strains, highlighting the broader applicability of this chemical class in addressing microbial resistance (Bakhite, Abdel-rahman, & Al-Taifi, 2004; Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Piperidines and Related Compounds
The compound's structural motif is also instrumental in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, as demonstrated through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This approach has been utilized for enantioselective syntheses of several alkaloids, showcasing the compound's relevance in synthesizing complex heterocyclic structures and its potential in medicinal chemistry (Back & Nakajima, 2000).
Insecticidal Applications
Furthermore, pyridine derivatives related to this compound have shown insecticidal properties. Specifically, certain derivatives have exhibited significant toxicity against the cowpea aphid, suggesting the potential for developing new insecticidal agents based on this chemical scaffold (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthetic Methodologies
The versatility of this chemical framework is further underscored by its utility in synthetic organic chemistry, where it serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. Such methodologies enable the creation of diverse heterocyclic compounds with potential applications in drug discovery and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Mycobacterium tuberculosis Inhibitors
Another notable application is in the development of Mycobacterium tuberculosis inhibitors. Tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, demonstrating potential as novel antimycobacterial agents. This highlights the compound's relevance in addressing tuberculosis, a major global health challenge (Samala et al., 2014).
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S2/c1-11(22)20-8-6-13-14(10-20)28-17(15(13)18(24)27-2)19-16(23)12-5-4-7-21(9-12)29(3,25)26/h12H,4-10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVFMPXKBTELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)



![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)




![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

